Boc-o-Methyl-D-serine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

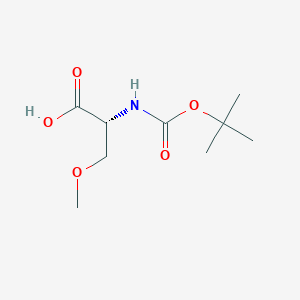

Structure

3D Structure

特性

IUPAC Name |

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMSGRWQUMJIR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650672 | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-95-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86123-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(R)-2-amino-3-methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-O-Methyl-D-serine

Abstract

This technical guide provides a comprehensive overview of (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid, commonly known as Boc-O-Methyl-D-serine. This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's core principles, physicochemical properties, synthesis, and diverse applications. We will explore the strategic importance of its protecting groups, provide detailed experimental protocols for its synthesis and use, and contextualize its significance in peptide chemistry, pharmaceutical manufacturing, and neuroscience.

Introduction: A Strategically Modified Chiral Building Block

This compound is a synthetic derivative of the non-proteinogenic amino acid D-serine. It is distinguished by two critical chemical modifications that make it a highly valuable and versatile building block in organic synthesis:

-

N-α-Boc Protection : The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.

-

Side-Chain O-Methylation : The hydroxyl (-OH) group of the serine side chain is converted to a methyl ether (-OCH₃).

These modifications transform the reactive D-serine molecule into a stable, precisely controllable intermediate. The Boc group provides temporary, acid-labile protection to the amine, preventing its participation in undesired reactions, while the chemically robust O-methyl group permanently protects the side-chain hydroxyl group from unwanted side reactions.[1] This dual-protection strategy is fundamental to its utility in the multi-step synthesis of complex peptides and pharmaceutical agents.[1]

Caption: Chemical structure of this compound.

Core Principles: The Imperative of Orthogonal Protection

In peptide and medicinal chemistry, the synthesis of a target molecule requires the sequential and controlled formation of specific bonds. Amino acids, with their multiple reactive sites (amino, carboxyl, and side-chain functional groups), necessitate a protection strategy to ensure this control.[1]

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield

The Boc group is a cornerstone of amine protection in organic synthesis.[2][3] Its utility stems from a crucial balance of stability and liability:

-

Stability : It is robust and unreactive under a wide range of conditions, including basic, nucleophilic, and reductive environments.

-

Acid Lability : It is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]

This "graduated acid lability" is the foundation of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where the temporary N-α-Boc group can be removed without affecting more permanent, benzyl-based side-chain protecting groups that require much stronger acids (like HF) for cleavage.

The deprotection mechanism proceeds via protonation of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[3][5][6]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The O-Methyl Group: A Robust Side-Chain Protector

The hydroxyl group of serine is nucleophilic and can participate in undesirable side reactions, such as O-acylation, during peptide coupling steps. The O-methyl ether is an exceptionally stable protecting group that is resistant to the acidic conditions used for Boc deprotection and the basic conditions used for neutralization, making it an effectively "permanent" modification throughout the synthesis.[1] This ensures the integrity of the serine side chain until the final product is assembled.

Physicochemical Properties

The accurate handling, storage, and application of this compound require an understanding of its key physicochemical properties, summarized below.

| Property | Value | Source(s) |

| CAS Number | 86123-95-7 | [7][8][9][10] |

| Molecular Formula | C₉H₁₇NO₅ | [8][9] |

| Molecular Weight | 219.24 g/mol | [9] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid | [8][11] |

| Appearance | White to light yellow solid | [12] |

| Density | ~1.15 g/cm³ (Predicted) | [12] |

| pKa | 3.52 ± 0.10 (Predicted) | [12] |

| Storage | 2-8°C, Sealed in dry conditions | [12] |

Note: Some properties are predicted. For precise lot-specific data, always refer to the supplier's Certificate of Analysis.

Synthesis of this compound

The most common and direct laboratory synthesis involves a two-step process starting from commercially available D-serine.[1] The causality behind this workflow is to first protect the most reactive nucleophile (the amino group) before modifying the less reactive hydroxyl group.

Caption: Two-step synthesis of this compound from D-serine.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol synthesizes this compound from D-serine. It is adapted from procedures described in patents for the synthesis of Lacosamide intermediates.[13][14][15]

Step 1: N-α-Boc Protection of D-Serine

-

Rationale : The reaction is performed under basic aqueous conditions to deprotonate the amino group, increasing its nucleophilicity for attack on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[3]

-

Procedure :

-

In a reaction vessel, dissolve D-serine (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).[13]

-

Cool the solution to below 20°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture, ensuring the temperature remains below 20°C to minimize side reactions.[13]

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Once complete, cool the reaction mixture and acidify to pH < 3.5 with a citric acid solution.[16]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine, typically as an oil or foam, which can be used in the next step without further purification.

-

Step 2: O-Methylation of N-Boc-D-serine

-

Rationale : This step requires anhydrous conditions and a strong base to deprotonate the relatively non-acidic side-chain hydroxyl group, forming an alkoxide that can then be methylated. A phase-transfer catalyst is often used to facilitate the reaction between the aqueous base and the organic-soluble substrate.[1][15]

-

Procedure :

-

Dissolve N-Boc-D-serine (1.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, ~0.04 eq) in a suitable solvent such as toluene.[15]

-

Cool the suspension to 0-10°C.

-

Slowly add an aqueous solution of a strong base like sodium hydroxide (1.0 eq) and stir for 30 minutes.[15]

-

Add a methylating agent, such as dimethyl sulfate (DMS, 1.2 eq), dropwise while maintaining the temperature at 0-10°C.

-

Allow the reaction to stir at this temperature for several hours until completion is confirmed by TLC.

-

Quench the reaction by adding an aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via column chromatography or recrystallization as needed to achieve desired purity.

-

Applications in Research and Drug Development

Pharmaceutical Synthesis: The Case of Lacosamide

This compound is a pivotal intermediate in the industrial synthesis of Lacosamide, an anticonvulsant drug used for treating epilepsy.[1][17] The synthesis leverages the pre-installed protecting groups and stereochemistry of the molecule.

The general synthetic route proceeds as follows:[13][14][15]

-

Amide Formation : The carboxylic acid of this compound is activated (e.g., as a mixed anhydride) and reacted with benzylamine to form the corresponding benzylamide.

-

Boc Deprotection : The Boc group is removed under acidic conditions (e.g., with TFA) to expose the free amine.

-

N-Acetylation : The final step involves the acetylation of the amine with acetic anhydride to yield Lacosamide.

The use of this compound is critical as it prevents racemization, which can be a problem in other synthetic routes, ensuring the final product has the required (R)-stereochemistry for biological activity.[15][18]

Peptide Synthesis

In peptide chemistry, the incorporation of D-amino acids is a common strategy to enhance the metabolic stability of peptide-based drug candidates by making them resistant to degradation by proteases. This compound serves as the building block for introducing an O-methylated D-serine residue into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Neuroscience Research

The parent molecule, D-serine, is a critical endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[19][20] This receptor is fundamental to synaptic plasticity, learning, and memory.[20][21] Dysregulation of D-serine signaling is implicated in various neurological and psychiatric disorders.[19][22]

Consequently, derivatives like this compound are valuable tools for neuroscientists and medicinal chemists to:

-

Synthesize novel peptides or peptidomimetics that can modulate NMDA receptor activity.

-

Develop probes to study the D-serine binding site on the NMDA receptor.

-

Create stable analogs of D-serine-containing neuropeptides for therapeutic development.[23]

Conclusion

This compound is more than a simple amino acid derivative; it is a strategically engineered molecule that provides chemists with precise control over synthetic outcomes. Its dual-protection scheme—an acid-labile Boc group on the amine and a robust O-methyl ether on the side chain—enables its seamless integration into complex synthetic pathways. From the industrial-scale production of vital medicines like Lacosamide to the laboratory synthesis of novel peptides for neuroscience research, this compound stands as an essential chiral building block, empowering the advancement of chemical and biomedical sciences.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. chem.ucla.edu. [Link]

-

D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Synaptic Neuroscience. [Link]

-

D-Serine: A key to synaptic plasticity? Journal of Physiology-Paris. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

The Neurobiology of d-Serine Signaling. Advances in Pharmacology. [Link]

- Process for the preparation of lacosamide.

-

d-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors. The Journal of Neuroscience. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723. PubChem. [Link]

-

Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. [Link]

- An improved process for the preparation of lacosamide.

-

This compound (CAS No.: 86123-95-7). Manus Aktteva Biopharma LLP. [Link]

-

The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Total Synthesis of Lacosamide. ResearchGate. [Link]

-

BOC-D-Serine methyl ester, min 98%, 100 grams. CP Lab Safety. [Link]

-

Boc-D-Ser-OMe [95715-85-8]. Aapptec Peptides. [Link]

-

SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. [Link]

- Synthesis method of O-methyl-D-serine.

-

Epimerisation in Peptide Synthesis. MDPI. [Link]

-

Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

N-boc-d-serine methyl ester (C9H17NO5). PubChemLite. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | 86123-95-7 [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. manusaktteva.com [manusaktteva.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 86123-95-7 [sigmaaldrich.com]

- 12. This compound CAS#: 86123-95-7 [m.chemicalbook.com]

- 13. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 14. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound | 86123-95-7 [chemicalbook.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 19. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 20. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Boc-O-Methyl-D-serine: Properties, Synthesis, and Applications

Section 1: Introduction to Boc-O-Methyl-D-serine

In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic use of protecting groups is fundamental to the construction of complex molecules. Among the vast arsenal of protected amino acids, This compound (N-(tert-Butoxycarbonyl)-O-methyl-D-serine) emerges as a uniquely valuable chiral building block. This derivative of the non-proteinogenic D-serine features two critical modifications: the protection of its α-amino group with a tert-butoxycarbonyl (Boc) group and the conversion of its side-chain hydroxyl group into a stable methyl ether.[1]

The Boc group is renowned for its stability across a wide range of reaction conditions, yet it can be selectively and cleanly removed under mild acidic treatment, most commonly with trifluoroacetic acid (TFA).[1][] This acid-lability is a cornerstone of the Boc protection strategy, enabling precise, stepwise elongation in peptide synthesis.[3] Concurrently, the O-methyl group provides robust, permanent protection for the serine side-chain, preventing undesirable side reactions such as O-acylation or phosphorylation during synthesis.[1] This dual-protection scheme renders this compound an indispensable reagent for incorporating a sterically defined, non-reactive O-methylserine residue into peptides and other complex target molecules. Its applications extend beyond peptide chemistry, serving as a key intermediate in the synthesis of pharmaceuticals, including the anticonvulsant medication lacosamide.[1]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic methodologies, reactivity, and critical applications for researchers, chemists, and drug development professionals.

Section 2: Physicochemical and Structural Properties

The distinct chemical behavior of this compound is a direct consequence of its molecular structure and resulting physical properties.

Chemical Structure

The structure features a chiral center at the α-carbon in the D-configuration, an acid-labile Boc protecting group on the amine, and a stable methyl ether on the side chain.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference(s) |

| CAS Number | 86123-95-7 | [1] |

| Molecular Formula | C₉H₁₇NO₅ | [1] |

| Molecular Weight | 219.23 g/mol | [1] |

| IUPAC Name | (2R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid | |

| Appearance | Varies; often a solid or oil | |

| InChI Key | RFGMSGRWQUMJIR-ZCFIWIBFSA-N | [1] |

Section 3: Synthesis and Purification

The synthesis of this compound from D-serine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general pathway involves the protection of the amino group, followed by methylation of the side-chain hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative laboratory-scale synthesis adapted from established methodologies for amino acid protection and modification.[1][4]

Step 1: N-Boc Protection of D-serine

-

Dissolve D-serine (1.0 eq) in a 1:1 mixture of dioxane and 1 N sodium hydroxide solution, and cool the solution to 0-5 °C in an ice-water bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise to the stirred D-serine solution.

-

Allow the reaction to stir at 5 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours, monitoring for the consumption of D-serine by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to pH 2-3 with cold 1 M HCl or citric acid.

-

Extract the product, N-Boc-D-serine, into ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-D-serine, which can be used in the next step without further purification.

Step 2: O-Methylation of N-Boc-D-serine

-

Dissolve the crude N-Boc-D-serine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add solid potassium carbonate (K₂CO₃) (1.1 eq) to the solution and stir for 10-15 minutes at 0 °C.

-

Add methyl iodide (CH₃I) (2.0 eq) to the suspension. CAUTION: Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood.[4]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates complete formation of the product.[4]

-

Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

-

Wash the organic phase sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product, this compound, can be purified via flash column chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Section 4: Chemical Reactivity and Handling

Understanding the reactivity of this compound is crucial for its successful application in synthesis. The primary reaction of interest is the selective removal of the Boc group to unmask the α-amino functionality for subsequent coupling reactions.

Deprotection of the Boc Group

The Boc group is reliably cleaved under acidic conditions, a reaction that proceeds via the formation of a stable tert-butyl cation.[5]

Protocol: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the this compound substrate in a suitable solvent, typically dichloromethane (DCM).

-

Add a solution of 25-50% TFA in DCM to the substrate solution. The reaction is often performed at room temperature.

-

Monitor the reaction by TLC until all starting material is consumed (typically 30-60 minutes).

-

Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

The resulting product is the TFA salt of O-Methyl-D-serine. For use in subsequent peptide coupling steps, the free amine must be generated by neutralization with a non-nucleophilic base, such as diisopropylethylamine (DIEA).[5]

Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of the Boc group.

Stability, Storage, and Safety

-

Stability and Storage : this compound should be stored in a cool, dry place, typically at temperatures between 0-8 °C, to prevent degradation.[6] It is important to keep the container tightly sealed to protect it from moisture.

-

Safety and Handling : While specific GHS classifications may vary, related compounds are often classified as irritants.[7] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or contact with skin and eyes.

Section 5: Applications in Synthetic Chemistry

The unique structural features of this compound make it a highly strategic tool in both peptide synthesis and the broader field of medicinal chemistry.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), reactive amino acid side chains must be protected to prevent unwanted side reactions during peptide chain elongation.[8] The hydroxyl group of serine is particularly susceptible to O-acylation during the activation of the incoming amino acid's carboxyl group.

The O-methyl group on this compound serves as a robust and permanent protecting group for this hydroxyl function. Unlike other common protecting groups like benzyl (Bzl) or tert-butyl (tBu), the methyl ether is stable to the final cleavage conditions (e.g., strong acids like HF or TFA) used in Boc-based SPPS.[8] This ensures that the final peptide contains a specific O-methylserine residue, which can be used to:

-

Introduce conformational constraints : The methyl group can influence the local backbone conformation of the peptide.[9]

-

Enhance metabolic stability : The methyl ether prevents enzymatic degradation that might otherwise occur at the hydroxyl group.

-

Modulate biological activity : The replacement of a hydroxyl group with a methoxy group can alter the hydrogen bonding potential and overall polarity, impacting ligand-receptor interactions.

Application as a Chiral Building Block: Synthesis of Lacosamide

This compound is a key precursor in the synthesis of Lacosamide, an anticonvulsant drug.[1] The synthesis leverages the defined stereochemistry of the D-serine backbone.

Workflow: Lacosamide Synthesis from this compound

Caption: Key steps in Lacosamide synthesis.

This application highlights the importance of this compound in providing a stereochemically pure and appropriately protected scaffold for constructing complex, biologically active molecules.[1]

Section 6: Conclusion

This compound is a highly functionalized and strategically important chiral building block. The orthogonal nature of its Boc (acid-labile) and O-methyl (stable) protecting groups provides chemists with precise control over synthetic transformations. Its utility in preventing side-chain reactions during peptide synthesis and its role as a key intermediate in the synthesis of pharmaceuticals like Lacosamide underscore its value in modern research and development. This guide has provided the core technical information necessary for its effective handling, synthesis, and application, empowering scientists to leverage its unique chemical properties in their synthetic endeavors.

References

- Benchchem. This compound | 86123-95-7.

- Aapptec Peptides. Boc-D-Ser-OMe [95715-85-8].

- Chem-Impex. Boc-D-serine methyl ester.

- Sigma-Aldrich. N-(tert-Butoxycarbonyl)- D -serine methyl ester 97 95715-85-8.

- PubChem. N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723.

- Organic Syntheses. Organic Syntheses Procedure.

- ChemicalBook. BOC-D-SER-OME CAS#: 95715-85-8.

- ChemicalBook.

- Benchchem. Methylserine | 2480-26-4.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- AAPPTec.

- BOC Sciences. BOC-amino acids.

- NIH. Introduction to Peptide Synthesis.

Sources

An In-Depth Technical Guide to Boc-O-Methyl-D-serine: Structure, Stereochemistry, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and pharmaceutical development, the use of precisely engineered chiral building blocks is paramount. Among these, protected amino acid derivatives stand out for their critical role in constructing complex molecular architectures. Boc-O-Methyl-D-serine is one such pivotal molecule, a non-canonical amino acid derivative that offers chemists fine-tuned control over synthetic pathways.

This guide provides a comprehensive technical overview of this compound, delving into its unique structural features, the profound implications of its stereochemistry, established methods for its synthesis, and its applications as a versatile intermediate. The molecule's design incorporates two key protective features: the N-terminal tert-butoxycarbonyl (Boc) group and the side-chain O-methyl ether. This dual-protection strategy is not arbitrary; it is a deliberate choice to ensure regioselectivity and prevent undesirable side reactions during complex multi-step syntheses.[1] Furthermore, the presence of the D-enantiomeric form is crucial for developing peptides with enhanced stability against enzymatic degradation and for interacting with specific biological targets, such as neurotransmitter receptors.[2][3]

This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the effective utilization of this valuable synthetic tool.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound, systematically named (2R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid , is a derivative of the natural amino acid serine. Its structure is characterized by three key modifications to the parent D-serine molecule:

-

N-α-Protection : The alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group.

-

Side-Chain Modification : The hydroxyl group of the serine side chain is converted into a methyl ether.

-

Stereochemistry : The chiral center at the alpha-carbon (Cα) is in the D-configuration.

Stereoselective Synthesis of this compound

The most common and efficient synthesis of this compound begins with the commercially available chiral precursor, D-serine. The process is a two-step sequence that maintains the stereointegrity of the α-carbon.

Detailed Experimental Protocol

This protocol is a synthesis of established laboratory-scale methods. [1][4] Step 1: N-Boc Protection of D-Serine

-

Dissolution : D-serine is dissolved in an aqueous solution of a base, such as 1N sodium hydroxide, and the solution is cooled in an ice-water bath (0-5 °C).

-

Reagent Addition : Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable organic solvent like dioxane, is added to the stirred D-serine solution.

-

Reaction : The two-phase mixture is stirred vigorously at low temperature for approximately 30 minutes, then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up : The reaction mixture is washed with an organic solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O. The aqueous phase is then acidified to a low pH (e.g., pH 2-3) with a cold acid solution (e.g., HCl or KHSO₄).

-

Extraction and Isolation : The acidified aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-D-serine, typically as a white solid or viscous oil.

Step 2: O-Methylation of N-Boc-D-Serine

-

Anhydrous Setup : An oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous dimethylformamide (DMF).

-

Deprotonation : N-Boc-D-serine is dissolved in the DMF, and the solution is cooled to between -5 °C and 5 °C. A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), is added portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. The addition is controlled to maintain the temperature and allow for safe venting of H₂. The mixture is stirred until the evolution of gas ceases, indicating the formation of the alkoxide.

-

Methylation : Methyl iodide (CH₃I) is added dropwise to the reaction mixture, ensuring the temperature remains low. Caution: Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood.

-

Reaction Completion : The reaction is stirred at low temperature and then allowed to warm to room temperature over several hours. The progress is monitored by TLC.

-

Quenching and Isolation : Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent, washed, dried, and concentrated. Further purification by flash chromatography may be required to yield pure this compound.

Workflow Diagram

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its utility spans from academic research in peptide chemistry to industrial-scale pharmaceutical manufacturing.

Advanced Peptide Synthesis

The primary application is as a building block in the synthesis of peptides. [2][3]* Incorporation into Peptides : It is used in SPPS or solution-phase synthesis to introduce a D-O-methylserine residue into a peptide sequence.

-

Modulating Bioactivity : The incorporation of this non-canonical amino acid can alter the conformation, receptor binding affinity, and metabolic stability of the resulting peptide.

-

Peptide Libraries : It serves as a key component for creating diverse peptide libraries aimed at discovering new therapeutic leads. [3]

Case Study: Intermediate in Pharmaceutical Synthesis

A notable application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). [1]

-

Synthesis of Lacosamide : Lacosamide is an anticonvulsant medication used for the treatment of epilepsy. One of the described synthetic routes utilizes O-methylated N-Boc-D-serine as a key chiral intermediate. [1]The process involves the O-methylation of N-Boc-D-serine, followed by reaction with benzylamine and subsequent deprotection and acetylation steps to yield the final drug molecule. [1]* BAF Complex-Related Disorders : It has been used in the preparation of acylamino acid heterocyclyl amides, which are investigated for treating disorders related to the BAF (SWI/SNF) chromatin remodeling complex. [1]

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is crucial before its use in subsequent reactions. A combination of spectroscopic and polarimetric methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. [1]Key expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methoxy protons of the O-methyl group (a singlet), and the characteristic protons of the serine backbone.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight.

-

Polarimetry : Measurement of the specific optical rotation is essential to verify the enantiomeric purity. As a D-enantiomer, the compound will rotate plane-polarized light in a specific direction with a characteristic magnitude. For the related compound N-Boc-D-serine methyl ester, a positive rotation value is reported ([α]D20 = +20 ± 3º), indicating that a D-configured serine derivative is dextrorotatory. [2]This confirms that the desired stereoisomer has been synthesized and that racemization has not occurred during the synthetic process.

Conclusion and Future Outlook

This compound is more than a simple protected amino acid; it is a sophisticated tool for molecular engineering. Its unique combination of a stable, acid-labile N-Boc group, a permanently protected O-methyl side chain, and the biologically significant D-stereochemistry provides chemists with a reliable and versatile building block. Its demonstrated utility in the synthesis of complex peptides and approved pharmaceuticals like Lacosamide underscores its importance. As the demand for novel peptide therapeutics and stereochemically complex small molecules continues to grow, the strategic application of well-designed chiral intermediates such as this compound will remain a cornerstone of innovation in drug discovery and development.

References

-

Aapptec Peptides. Boc-D-Ser-OMe [95715-85-8]. [Link]

-

Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, Coll. Vol. 8, p.172 (1993); Vol. 69, p.70 (1990). [Link]

-

CP Lab Safety. BOC-D-Serine methyl ester, min 98%, 100 grams. [Link]

-

J&K Scientific LLC. Boc-D-serine methyl ester | 95715-85-8. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-Serine Methyl Ester: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. [Link]

-

PubChem. N-Boc-D-serine methyl ester. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of the C-analogue of b-D-glucopyranosyl serine. Chem. Commun., 1996, 215-216. [Link]

-

Fields, G. B. Introduction to Peptide Synthesis. Current Protocols in Protein Science, 2001, Appendix 3B. [Link]

-

PubChemLite. N-boc-d-serine methyl ester (C9H17NO5). [Link]

-

Tantry, S. J. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 2013, 1047, 65-80. [Link]

-

Grayson, E. J., et al. Efficient synthesis of O-glycosylated amino acids. Organic & Biomolecular Chemistry, 2019, 17(3), 519-523. [Link]

-

Le, T. M., et al. Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv, 2024. [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. [Link]

Sources

An In-depth Technical Guide to the Synthetic Utility of Boc-O-Methyl-D-serine and the Biological Mechanism of Action of its Core Moiety, D-Serine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Role of Boc-O-Methyl-D-serine

In the landscape of neuroscience and drug discovery, precision in molecular function is paramount. The compound this compound is a key asset, but its primary role is one of chemical synthesis rather than direct biological activity. It is a protected derivative of the neuromodulator D-serine, engineered for stability and control in multi-step organic syntheses.[1][2] The tert-butoxycarbonyl (Boc) group shields the amino terminus, while the O-methyl group protects the hydroxyl side chain, preventing unwanted side reactions.[2] This strategic protection allows for the precise incorporation of the D-serine scaffold into complex peptides and novel therapeutic agents, including those targeting neurological disorders.[1][2][3]

This guide will first briefly touch upon the synthetic applications of this compound. It will then pivot to the core biological interest: the profound mechanism of action of D-serine, the endogenous molecule for which this compound is a synthetic precursor. We will provide an in-depth exploration of D-serine's role as a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor and the enzymatic machinery governing its synthesis, primarily through serine racemase.

Part 1: The Synthetic Chemistry of this compound

This compound is a valuable chiral building block in synthetic organic chemistry. Its protected nature makes it an ideal intermediate for the synthesis of complex molecules where the stereochemistry and reactivity of the D-serine core are critical.

Key Synthetic Applications:

-

Peptide Synthesis: It serves as a key building block for incorporating D-serine residues into peptides, which can enhance their stability and biological activity.[1][3]

-

Pharmaceutical Development: It is used in the synthesis of various therapeutic agents, including anticonvulsants and compounds targeting neurological disorders.[2]

-

Chiral Catalysts: Its defined stereochemistry makes it a useful component in the development of chiral catalysts.[1]

A common synthetic route to a related compound, N-Boc-D-serine methyl ester, involves the protection of the amino group of D-serine with di-tert-butyl dicarbonate, followed by esterification of the carboxylic acid. The O-methylation of N-Boc-D-serine can then be achieved using a strong base and a methylating agent.

Part 2: The Core Biological Mechanism of Action: D-Serine and the NMDA Receptor

The true biological significance of the D-serine scaffold lies in its role as a key neuromodulator in the central nervous system. D-serine is now widely recognized as the primary endogenous co-agonist for synaptic NMDA receptors, playing a crucial role in excitatory neurotransmission, synaptic plasticity, learning, and memory.

D-Serine as a Co-agonist of the NMDA Receptor

The NMDA receptor, a subtype of ionotropic glutamate receptor, is unique in its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist. While glycine was initially thought to be the sole co-agonist, extensive research has demonstrated that D-serine is the predominant co-agonist at the glycine binding site of synaptic NMDA receptors.

The binding of both glutamate to the GluN2 subunit and D-serine to the GluN1 subunit is necessary to induce a conformational change that opens the receptor's ion channel. This allows for the influx of Ca²⁺ into the postsynaptic neuron, triggering downstream signaling cascades that are fundamental to processes like long-term potentiation (LTP), a cellular correlate of learning and memory.

Serine Racemase: The Key Enzyme in D-Serine Synthesis

The synthesis of D-serine from its L-enantiomer is catalyzed by the enzyme serine racemase (SR), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. Serine racemase is found in both neurons and glial cells (astrocytes) and is the primary source of D-serine in the brain. The activity of serine racemase is tightly regulated, influencing the availability of D-serine and thus the tone of NMDA receptor signaling.

In addition to its racemization activity, serine racemase can also catalyze the elimination of water from both L-serine and D-serine to produce pyruvate and ammonia. This dual function means that serine racemase is involved in both the synthesis and degradation of D-serine.

Part 3: Experimental Protocols for Studying the D-Serine System

Protocol 1: In Vitro Serine Racemase Activity Assay

This protocol outlines a method to measure the catalytic activity of purified serine racemase by quantifying the production of D-serine.

A. Materials:

-

Purified serine racemase enzyme

-

L-serine substrate solution (e.g., 40 mM in Tris-HCl buffer)

-

Reaction buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM DTT, 15 µM PLP)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

HPLC system with a chiral column for amino acid separation

-

O-phthaldialdehyde (OPA) derivatizing agent

B. Procedure:

-

Prepare the reaction mixture by combining the reaction buffer and L-serine substrate solution in a microcentrifuge tube.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding a known amount of purified serine racemase to the reaction mixture. For a negative control, use a boiled enzyme extract.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA to precipitate the protein.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the amino acids.

-

Derivatize an aliquot of the supernatant with OPA according to the manufacturer's protocol.

-

Analyze the derivatized sample by HPLC using a chiral column to separate and quantify L-serine and D-serine.

-

Calculate the enzyme activity based on the amount of D-serine produced over time.

Protocol 2: Measuring D-Serine Release from Cultured Astrocytes

This protocol describes a cell-based assay to measure the release of D-serine from primary astrocyte cultures.

A. Materials:

-

Primary astrocyte cultures grown on 24-well plates

-

HEPES-buffered saline (HBS)

-

Stimulation buffer (HBS containing a secretagogue, e.g., 100 µM glutamate/10 µM glycine)

-

High-performance liquid chromatography (HPLC) with fluorescence detection

-

OPA derivatizing agent

B. Procedure:

-

Grow primary astrocytes to confluency in 24-well plates.

-

Gently wash the cells twice with pre-warmed HBS to remove residual media.

-

Add 200 µL of HBS (for basal release) or stimulation buffer to each well.

-

Incubate the plates at 37°C for 30 minutes.

-

Collect the extracellular medium from each well.

-

Centrifuge the collected medium to remove any cellular debris.

-

Derivatize an aliquot of the supernatant with OPA.

-

Analyze the samples by HPLC with fluorescence detection to quantify the concentration of D-serine.

-

Normalize the amount of D-serine released to the total protein content in each well (determined by a BCA assay or similar method).

Part 4: Quantitative Data Summary

| Parameter | Value | Significance |

| D-Serine Potency at NMDA Receptor | EC₅₀ ≈ 0.1 - 1 µM | High potency, comparable to or greater than glycine, supporting its role as a key co-agonist. |

| Serine Racemase Kₘ for L-Serine | ~5-10 mM | The enzyme's affinity for its substrate; higher concentrations of L-serine lead to increased D-serine production. |

| Brain D-Serine Concentration | 5-30% of L-Serine | Significant levels in brain regions rich in NMDA receptors, such as the hippocampus and cortex. |

Part 5: Therapeutic Implications and Future Directions

The critical role of the D-serine/serine racemase system in NMDA receptor function has made it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.

-

Schizophrenia: Hypofunction of NMDA receptors is implicated in the pathophysiology of schizophrenia. Augmenting D-serine levels, either through direct supplementation or by inhibiting its degradation, is a strategy being explored to alleviate negative and cognitive symptoms.

-

Neurodegenerative Diseases: Overactivation of NMDA receptors can lead to excitotoxicity and neuronal death, a hallmark of conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Inhibitors of serine racemase are being investigated as a means to reduce D-serine levels and mitigate excitotoxicity.

-

Pain and Depression: Modulation of NMDA receptor activity has also been linked to chronic pain and depression, making the D-serine pathway a potential target for novel analgesics and antidepressants.

Future research will likely focus on developing more selective and potent modulators of serine racemase and understanding the intricate cell-type specific regulation of D-serine release and uptake. The use of advanced chemical tools, derived from precursors like this compound, will be instrumental in synthesizing novel probes and drug candidates to further unravel the complexities of this vital neuromodulatory system.

References

Sources

Boc protecting group stability in serine derivatives

An In-Depth Technical Guide to the Stability of the Boc Protecting Group in Serine Derivatives

Authored by: A Senior Application Scientist

January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and other complex molecules containing amine functionalities. Its widespread use stems from a predictable and highly useful stability profile: robust under basic, nucleophilic, and reductive conditions, yet readily cleaved by acid. When applied to serine, an amino acid featuring a nucleophilic hydroxyl side chain, a nuanced understanding of the Boc group's behavior is critical for maximizing yields and minimizing side reactions. This guide provides an in-depth analysis of the stability of Boc-protected serine derivatives, detailing the mechanisms of deprotection, potential side reactions, field-proven mitigation strategies, and validated experimental protocols.

The Strategic Role of the Boc Group in Serine Chemistry

In multi-step synthesis, the selective masking and demasking of reactive functional groups is paramount. The amine group of serine is a potent nucleophile and base, necessitating protection to prevent unwanted side reactions during peptide coupling or other transformations. The Boc group, a type of carbamate, effectively moderates this reactivity.[1][2] Its steric bulk and electronic properties render the protected amine inert to a wide array of reagents.

The choice of the Boc group is fundamentally linked to its unique acid-labile cleavage mechanism. This property allows for its removal under conditions that leave many other protecting groups—such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) or the hydrogenolysis-labile Carbobenzyloxy (Cbz)—intact.[3][4] This "orthogonal" relationship is the foundation of many complex synthetic strategies.[4][5]

For serine derivatives, the stability of the N-Boc group is generally high. However, the adjacent hydroxyl group introduces specific considerations, both as a potential intramolecular reactant and as a site that may itself require protection depending on the synthetic route. In solid-phase peptide synthesis (SPPS), for instance, the serine side chain is typically protected as a benzyl (Bzl) ether in Boc-based strategies or a tert-butyl (tBu) ether in Fmoc-based strategies to prevent side reactions like O-acylation.[6][7]

Chemical Stability Profile and Deprotection Mechanisms

The stability of the Boc group is not absolute but is defined by the conditions to which it is exposed. Understanding the kinetics and mechanisms of its cleavage is essential for its strategic application.

Acid-Catalyzed Deprotection: The Primary Cleavage Pathway

The Boc group is designed to be removed by acid. The process is a clean, well-understood carbamate hydrolysis that proceeds through a stable tert-butyl cation intermediate.[3]

The mechanism involves three key steps:

-

Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][8]

-

Carbocation Formation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a resonance-stabilized carbamic acid and a stable tertiary carbocation (tert-butyl cation).[3][8]

-

Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine.[1][8] The liberated amine is then protonated by the excess acid in the medium, yielding an amine salt.[8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Commonly used acidic reagents include neat TFA or solutions of TFA in dichloromethane (DCM), and hydrogen chloride (HCl) in solvents like dioxane or methanol.[9]

| Reagent | Typical Concentration | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM | 15-30 min | The most common condition in solid-phase synthesis. Volatile and corrosive.[10] |

| HCl in Dioxane | 4 M | 30-60 min | Often used to avoid potential trifluoroacetylation side reactions.[11] |

| HCl in Methanol/Ethyl Acetate | 1-3 M | 30-90 min | A common and effective alternative to TFA-based systems.[9] |

| Trimethylsilyl Iodide (TMSI) | Stoichiometric | Varies | A milder, non-protic method for sensitive substrates.[9] |

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection.

Stability Under Basic and Nucleophilic Conditions

A key advantage of the Boc group is its exceptional stability towards bases and a wide range of nucleophiles.[12] This allows for the deprotection of other groups, such as Fmoc (using piperidine) or esters (using saponification), without affecting the Boc-protected amine. This orthogonality is fundamental to modern peptide synthesis.[3] While some instances of base-mediated Boc cleavage have been reported, they are generally limited to substrates with highly electron-withdrawing groups, which is not the case for simple serine derivatives.

Stability to Catalytic Hydrogenation

The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂ over a palladium catalyst).[4] This makes it orthogonal to protecting groups like Carbobenzyloxy (Cbz) and benzyl (Bzl) ethers, which are readily cleaved by this method. This allows for a common synthetic strategy where an N-terminal Boc group is retained while a side-chain Bzl ether on a serine residue is selectively removed.[4]

Critical Side Reactions in Boc-Serine Deprotection and Mitigation

The primary challenge during the acidic deprotection of Boc-serine, especially within a peptide sequence, is not the instability of the Boc group itself, but the reactivity of the byproducts generated.

Tert-butylation: The Major Side Reaction

The cleavage of the Boc group liberates a highly reactive tert-butyl cation.[8][13] This carbocation is a potent electrophile that can irreversibly alkylate any nucleophilic sites within the molecule, leading to undesired byproducts with a mass increase of +56 Da.[13] While the hydroxyl group of serine can be alkylated, other amino acid residues are far more susceptible, particularly the indole ring of tryptophan and the thioether of methionine.[14][15]

Mitigation: The Role of Scavengers

To prevent tert-butylation, the deprotection reaction must be performed in the presence of "scavengers." These are nucleophilic reagents added to the acid cocktail to trap the tert-butyl cation at a rate faster than it can react with the substrate.[14]

Caption: Competitive reaction pathways for the tert-butyl cation.

| Scavenger | Target Residue(s) | Typical Concentration | Notes |

| Triisopropylsilane (TIS) | General, Tryptophan | 2.5 - 5% | Reduces the cation to isobutane. Very effective.[13] |

| Water | General | 2.5 - 5% | Traps the cation to form tert-butanol. |

| Anisole / Thioanisole | Tryptophan, Tyrosine, Methionine | 5% | Aromatic scavengers that undergo Friedel-Crafts alkylation.[9][13] |

| Ethanedithiol (EDT) | Cysteine | 2.5% | Protects free thiol groups from alkylation.[13] |

Table 2: Common Scavengers for Preventing Tert-butylation.

A common and highly effective scavenger cocktail for general use is the "Reagent K" formulation (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).[13] For simpler systems, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) is often sufficient.[13]

N→O Acyl Migration

In residues like serine, which possess a side-chain hydroxyl group, an intramolecular acyl migration can occur, where the Boc group transfers from the α-amine to the side-chain oxygen. This side reaction is typically observed under basic conditions where a highly nucleophilic alkoxide is generated, and is generally not a concern during standard acidic Boc deprotection.[16]

Validated Experimental Protocols

Adherence to well-defined protocols is essential for reproducibility and success. The following methods are standard in the field for the protection and deprotection of serine.

Protocol 1: N-Boc Protection of L-Serine

This protocol describes the protection of the α-amino group of L-serine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-Serine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH), 1 N solution

-

Dioxane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve L-serine (1.0 eq) in 1 N NaOH (2.0 eq) in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the stirred serine solution.

-

Allow the two-phase mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 N HCl.

-

Extract the acidified solution with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-serine, typically as a white solid.

Protocol 2: Acid-Mediated Deprotection of a Boc-Serine Derivative

This protocol details the removal of the Boc group using a standard TFA/scavenger cocktail.

Materials:

-

Boc-protected serine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. total-synthesis.com [total-synthesis.com]

A Senior Application Scientist's Guide to O-methylation of Serine in Peptide Synthesis: Strategy, Execution, and Validation

Abstract

The O-methylation of serine residues within a peptide sequence represents a critical modification in medicinal chemistry and peptide engineering. It can enhance metabolic stability, modulate biological activity, and fine-tune the conformational properties of peptide-based therapeutics.[1][2] However, the serine hydroxyl group is also susceptible to unwanted methylation during standard solid-phase peptide synthesis (SPPS), particularly during the final cleavage from the resin. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on both the prevention of unintentional O-methylation and the strategic execution of site-specific serine methylation. We will explore the underlying chemical mechanisms, provide validated, step-by-step protocols for intentional methylation, and detail the necessary analytical techniques for unambiguous characterization of the final product.

The Duality of Serine O-methylation: Undesired Side Reaction vs. Strategic Modification

In the realm of peptide synthesis, the hydroxyl group of serine presents a dual challenge and opportunity. On one hand, its nucleophilicity makes it a target for undesirable alkylation by carbocations generated during trifluoroacetic acid (TFA)-mediated cleavage of protecting groups and the peptide from its solid support.[3] On the other hand, this same reactivity can be harnessed for the deliberate, site-specific installation of a methyl ether, a modification known to impart valuable pharmacological properties.

Understanding the mechanisms of both pathways is paramount for any scientist working with serine-containing peptides.

Mechanism of Unwanted O-methylation During Cleavage

During the final deprotection step in Fmoc-based SPPS, a strong acid, typically TFA, is used to remove side-chain protecting groups like tert-butyl (tBu) from serine, threonine, aspartic acid, etc.[4] This process generates highly reactive tert-butyl cations.[5] In the absence of effective scavengers, these carbocations can alkylate nucleophilic residues within the peptide sequence. Tryptophan's indole ring, methionine's thioether, and cysteine's thiol are common targets, but the hydroxyl groups of serine and threonine are also susceptible.

This side reaction leads to a heterogeneous final product, complicating purification and reducing the overall yield of the desired peptide.[6] The presence of O-methylated impurities can also interfere with biological assays and compromise the integrity of research findings.

Mitigation Strategies for Unwanted O-methylation:

The most effective way to prevent this side reaction is to employ a carefully formulated "cleavage cocktail" containing nucleophilic scavengers that efficiently trap the generated carbocations.[3]

| Scavenger | Target Cation/Side Reaction | Typical Concentration (v/v) |

| Triisopropylsilane (TIS) | Trityl (Trt) cations, reduces oxidation | 2.5% - 5% |

| Water (H₂O) | tert-butyl (tBu) cations | 2.5% - 5% |

| 1,2-Ethanedithiol (EDT) | Trityl cations, prevents re-attachment to Cys | 2.5% |

| Thioanisole | Protects Trp from alkylation | 5% - 10% |

A robust, general-purpose cleavage cocktail for peptides containing serine and other sensitive residues is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) . The choice and concentration of scavengers should be optimized based on the specific amino acid composition of the peptide.[3]

Intentional O-methylation: Synthetic Strategies and Protocols

For the deliberate synthesis of O-methylserine-containing peptides, several reliable methods exist. The choice of strategy often depends on whether the modification is performed on a single amino acid building block prior to synthesis or on the fully assembled peptide while it is still attached to the solid support. This guide will focus on two prevalent and effective on-resin and solution-phase methods: the Mitsunobu reaction and methylation with trimethylsilyldiazomethane (TMSD).

On-Resin O-methylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers.[7][8][9] In the context of peptide synthesis, it allows for the site-specific methylation of a serine residue on a fully protected peptide that is still anchored to the resin.[10]

Mechanism: The reaction proceeds by activating the serine hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium salt, which is an excellent leaving group. Methanol (MeOH), acting as the nucleophile, can then displace it to form the desired methyl ether.

Caption: Mitsunobu reaction workflow for on-resin serine O-methylation.

Experimental Protocol: On-Resin Mitsunobu O-methylation

-

Prerequisites: The peptide must be fully assembled on the resin. The N-terminal Fmoc group should be removed, and the primary amine must be protected with a group stable to Mitsunobu conditions, such as the o-nitrobenzenesulfonyl (oNBS) group.[10] The serine hydroxyl group must be unprotected.

-

Resin Preparation: Swell the peptide-resin (1 eq.) in anhydrous tetrahydrofuran (THF) for 30 minutes.

-

Reagent Preparation: In a separate flask, dissolve triphenylphosphine (PPh₃, 10 eq.) in anhydrous THF. Add dry methanol (MeOH, 5 eq.).

-

Reaction Initiation: Add the PPh₃/MeOH solution to the swollen resin. Agitate gently.

-

DIAD Addition: Slowly, add diisopropyl azodicarboxylate (DIAD, 5 eq.) dropwise to the resin suspension. Caution: The reaction is exothermic.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

-

Washing: Drain the reaction mixture and wash the resin extensively with THF (3x), dichloromethane (DCM, 3x), and dimethylformamide (DMF, 3x).

-

Confirmation: A small aliquot of resin can be cleaved and analyzed by LC-MS to check for reaction completion.

-

Deprotection: Proceed with the removal of the N-terminal protecting group (e.g., oNBS deprotection using 2-mercaptoethanol and DBU) before continuing with peptide synthesis or final cleavage.[8]

Solution-Phase O-methylation with Trimethylsilyldiazomethane (TMSD)

Trimethylsilyldiazomethane is a commercially available, safer alternative to the highly toxic and explosive diazomethane.[11] It is an excellent reagent for the specific methylation of carboxylic acids but can also be used for the methylation of hydroxyl groups under appropriate conditions. This method is typically performed in solution on a protected amino acid or a small peptide fragment.

Mechanism: The reaction is generally acid-catalyzed. A proton source activates the TMSD, which then facilitates the transfer of a methyl group to the serine hydroxyl.

Caption: TMSD-mediated O-methylation of a serine residue in solution.

Experimental Protocol: Solution-Phase TMSD O-methylation

-

Prerequisites: The serine-containing peptide must be fully deprotected and purified, or a protected fragment used. The peptide must be soluble in a suitable organic solvent system. All carboxylic acid groups must be protected (e.g., as esters) to prevent their preferential methylation.[11]

-

Dissolution: Dissolve the protected peptide (1 eq.) in a mixture of toluene and methanol (e.g., 2:1 v/v).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

TMSD Addition: Slowly add trimethylsilyldiazomethane (2.0 M in hexanes, 1.5-2.0 eq.) dropwise to the stirred solution. Effervescence (N₂ gas) should be observed.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully quench any excess TMSD by adding a few drops of acetic acid until the yellow color disappears.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified using standard techniques such as flash chromatography or reverse-phase HPLC.

Analytical Validation: Confirming Successful O-methylation

Rigorous analytical characterization is essential to confirm the identity, purity, and site of methylation of the final peptide. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this validation.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming that the methylation has occurred.

-

Expected Outcome: A successful O-methylation will result in a mass increase of 14.02 Da (CH₂) for each added methyl group. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can confirm the elemental composition of the modified peptide.[15]

-

Workflow:

-

Cleave a small amount of peptide from the resin (if applicable).

-

Precipitate and wash the peptide.

-

Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% formic acid).

-

Analyze via LC-MS to separate the desired product from any unreacted starting material or side products.[15]

-

Confirm the mass of the main peak corresponds to the O-methylated peptide.

-

Tandem Mass Spectrometry (MS/MS)

MS/MS is used to pinpoint the location of the modification. By fragmenting the parent ion, a fragmentation pattern (b- and y-ions) is generated. A mass shift of 14.02 Da on the fragments containing the serine residue provides definitive proof of site-specific methylation.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is invaluable for unambiguous characterization.[16][17]

-

¹H NMR: The most direct evidence of O-methylation is the appearance of a new singlet in the aliphatic region of the proton NMR spectrum, typically around 3.3-3.4 ppm, corresponding to the three protons of the newly installed O-methyl group.

-

¹³C NMR: A corresponding new signal will appear in the carbon spectrum around 59-60 ppm.

-

2D NMR (HSQC/HMBC): Heteronuclear correlation experiments can be used to definitively link the new methyl proton signal to the serine β-carbon, providing unequivocal proof of the modification's location.

Conclusion

The O-methylation of serine is a nuanced yet powerful tool in peptide chemistry. While it can be an unintended and problematic side reaction during SPPS cleavage, a thorough understanding of carbocation chemistry and the proper use of scavengers can effectively mitigate this issue. Conversely, when desired, site-specific O-methylation can be achieved with high efficiency using robust methods like the on-resin Mitsunobu reaction or solution-phase methylation with TMSD. For the researcher, success hinges on careful planning of protecting group strategy, precise execution of the chosen synthetic protocol, and rigorous analytical validation by mass spectrometry and NMR. By following the principles and protocols outlined in this guide, scientists can confidently control the methylation status of serine residues, paving the way for the development of novel and improved peptide-based therapeutics.

References

-

Title: Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids Source: University of Canterbury URL: [Link]

-

Title: In Sequence Methylation Source: Lokey Lab Protocols - Wikidot URL: [Link]

-

Title: Separate mechanisms for age-related truncation and racemisation of peptide-bound serine Source: University of Canterbury URL: [Link]

-

Title: A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer Source: ResearchGate URL: [Link]

-

Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

-

Title: Optimized selectiveN-methylation of peptides on solid support Source: ResearchGate URL: [Link]

-

Title: Selective, on-resin N-methylation of peptide N-trifluoroacetamides Source: PubMed URL: [Link]

-

Title: Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane Source: PubMed URL: [Link]

-

Title: [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] Source: PubMed URL: [Link]

-

Title: Comprehending Dynamic Protein Methylation with Mass Spectrometry Source: PMC - NIH URL: [Link]

-

Title: Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings Source: Springer Nature Experiments URL: [Link]

-

Title: Introduction to Peptide Synthesis Source: PMC - NIH URL: [Link]

-

Title: (PDF) Side reactions in peptide synthesis: An overview Source: ResearchGate URL: [Link]

-

Title: Rapid Flow-Based Peptide Synthesis Source: Pentelute Lab URL: [Link]

-

Title: Spps and side reactions in peptide synthesis Source: Slideshare URL: [Link]

-

Title: Side reactions in solid-phase peptide synthesis and their applications Source: PubMed URL: [Link]

-

Title: Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation Source: NIH URL: [Link]

-

Title: Peptide Characterisation Methods and Impurity Detection Source: Oxford Global URL: [Link]

-

Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL: [Link]

-

Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis Source: Luxembourg Bio Technologies URL: [Link]

-

Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: ACS Publications URL: [Link]

-

Title: "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides Source: PubMed URL: [Link]

-

Title: Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb Source: PMC - NIH URL: [Link]

-

Title: Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases Source: NIH URL: [Link]

-

Title: Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods Source: PMC URL: [Link]

Sources

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. In Sequence Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxfordglobal.com [oxfordglobal.com]

- 14. ijsra.net [ijsra.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Boc-O-Methyl-D-serine as a Chiral Building Block

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, meaning that of two mirror-image enantiomers, one may elicit a desired therapeutic effect while the other could be inactive or even harmful.[1] This reality drives the necessity for chiral building blocks—enantiopure molecules that serve as foundational starting materials for the construction of complex, stereochemically defined targets.[2][][4]

Among the arsenal of available chiral synthons, protected amino acids hold a place of distinction. Boc-O-Methyl-D-serine is a particularly valuable derivative, offering a unique combination of stereochemical definition and functional group protection. The tert-butoxycarbonyl (Boc) group on the amine provides robust, acid-labile protection, while the O-methyl ether on the side chain prevents undesirable side reactions common to serine, such as O-acylation or β-elimination during peptide synthesis.[5][6] This guide provides an in-depth exploration of this compound, from its synthesis and core properties to its strategic application in pharmaceutical and peptide chemistry.

Physicochemical and Structural Properties